molecular formula C11H13Cl2NO B3231060 (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1314354-90-9

(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3231060
CAS No.: 1314354-90-9
M. Wt: 246.13 g/mol
InChI Key: CBZKXAKTSOBSGM-SNVBAGLBSA-N
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Description

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group at the third position. Its unique structure imparts specific chemical and biological properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2,4-Dichloro-benzyl)-pyrrolidine.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(2,4-Dichloro-benzyl)-pyrrolidine.

    Oxidation: Finally, the ®-enantiomer is oxidized to introduce the hydroxyl group at the third position, yielding ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol.

Industrial Production Methods

Industrial production of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Results in dehydroxylated or modified pyrrolidine derivatives.

    Substitution: Yields compounds with different functional groups replacing the 2,4-dichlorobenzyl group.

Scientific Research Applications

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,4-Dichloro-benzyl)-piperazine: Another chiral compound with a similar 2,4-dichlorobenzyl group but a different core structure.

    2,4-Dichlorobenzyl alcohol: A simpler compound with antimicrobial properties, commonly used in throat lozenges.

Uniqueness

®-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring and a 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in various applications.

Properties

IUPAC Name

(3R)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZKXAKTSOBSGM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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